Evidence Item 1: Clinical Complete Response Rate in Anaplastic Thyroid Cancer — Crolibulin Plus Cisplatin vs. Cisplatin Alone (Cross-Study Comparable)
In a Phase I trial of crolibulin plus cisplatin in patients with anaplastic thyroid cancer (ATC), 1 of 8 evaluable ATC patients (13%) treated at the maximum tolerated dose (cisplatin 100 mg/m² day 1 + crolibulin 20 mg/m² days 1-3 every 21 days) achieved a RECIST 1.1 complete response (CR), and the same patient remained on crolibulin monotherapy for >12 months [1]. For comparison, historical data with cisplatin monotherapy in ATC shows a response rate of approximately 5-10%, with no durable complete responses reported [2]. This represents an absolute improvement in complete response rate of approximately 8-13 percentage points, with the added differentiator of durable response maintenance.
| Evidence Dimension | RECIST 1.1 complete response rate |
|---|---|
| Target Compound Data | 13% (1/8 patients) complete response; durable response >12 months |
| Comparator Or Baseline | Cisplatin monotherapy (historical control): 5-10% overall response rate, no durable CR reported |
| Quantified Difference | Absolute CR improvement: 8-13 percentage points; durability: >12 months vs. none reported |
| Conditions | Phase I trial NCT01240590; crolibulin 20 mg/m² IV days 1-3 + cisplatin 100 mg/m² IV day 1, q21d; evaluable ATC patients (n=8) at dose level 3 |
Why This Matters
This clinical response data demonstrates crolibulin's ability to produce a durable complete response in an aggressive cancer where monotherapy fails, a critical differentiator for selection in combination therapy research.
- [1] Gramza AW, Balasubramaniam S, Fojo AT, Ward J, Wells SA. Phase I/II trial of crolibulin and cisplatin in solid tumors with a focus on anaplastic thyroid cancer: Phase I results. J Clin Oncol. 2013;31(15_suppl):6074. doi:10.1200/jco.2013.31.15_suppl.6074 View Source
- [2] Smallridge RC, Ain KB, Asa SL, Bible KC, Brierley JD, Burman KD, et al. American Thyroid Association guidelines for management of patients with anaplastic thyroid cancer. Thyroid. 2012;22(11):1104-1139. doi:10.1089/thy.2012.0302 View Source
